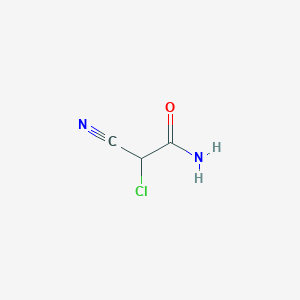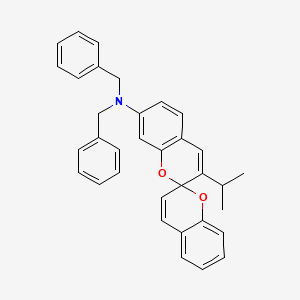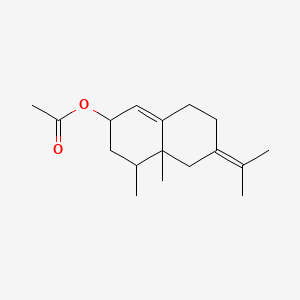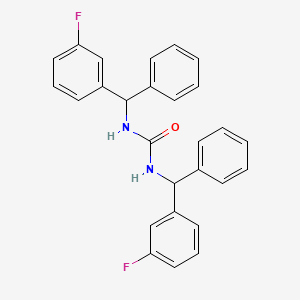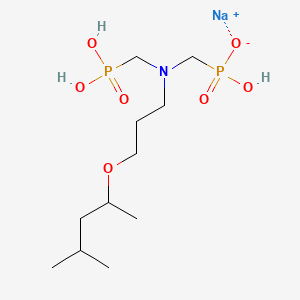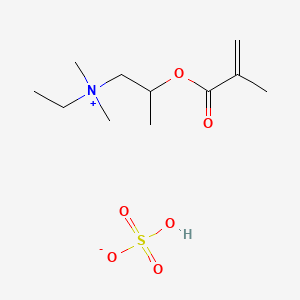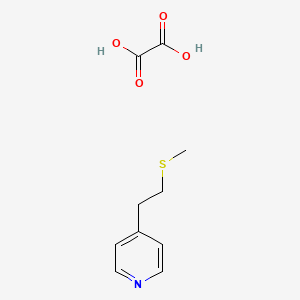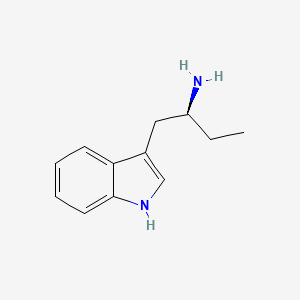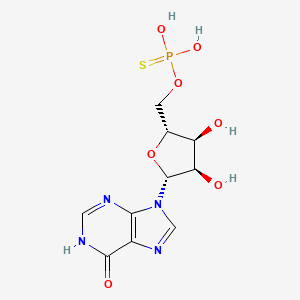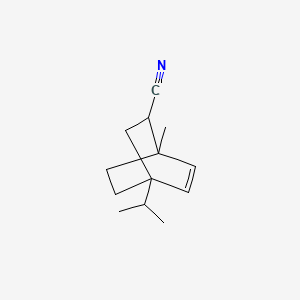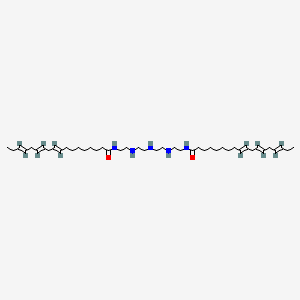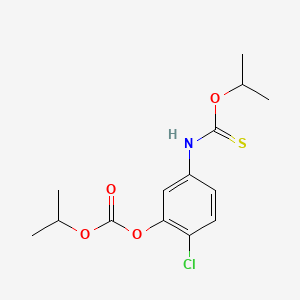
Benzyl(hexadecyl)dimethylammonium phenoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(hexadecyl)dimethylammonium phenoxide: is a quaternary ammonium compound with a phenoxide anion. This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is a cationic surfactant, which means it carries a positive charge that allows it to interact with negatively charged surfaces and molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(hexadecyl)dimethylammonium phenoxide typically involves the reaction of benzyl chloride with hexadecylamine to form benzyl(hexadecyl)amine. This intermediate is then reacted with dimethyl sulfate to produce benzyl(hexadecyl)dimethylammonium chloride. Finally, the chloride ion is replaced with a phenoxide ion through a metathesis reaction with sodium phenoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl(hexadecyl)dimethylammonium phenoxide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the phenoxide group to phenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxide ion can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium halides or sodium alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Phenol.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Benzyl(hexadecyl)dimethylammonium phenoxide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: In biological research, it is used as a surfactant to disrupt cell membranes, aiding in the extraction of cellular components.
Medicine: The compound has antimicrobial properties and is used in formulations for disinfectants and antiseptics.
Industry: In industrial applications, it is used in the formulation of detergents, fabric softeners, and emulsifiers.
作用機序
Mechanism: The primary mechanism of action of Benzyl(hexadecyl)dimethylammonium phenoxide is its ability to disrupt lipid bilayers. The cationic nature of the compound allows it to interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis.
Molecular Targets and Pathways: The compound targets the lipid components of cell membranes, leading to increased permeability and eventual cell death. This mechanism is particularly effective against bacteria and fungi, making it a useful antimicrobial agent.
類似化合物との比較
- Benzyl(hexadecyl)dimethylammonium chloride
- Cetyltrimethylammonium bromide
- Dodecylbenzenesulfonic acid
Comparison:
- Benzyl(hexadecyl)dimethylammonium phenoxide is unique due to the presence of the phenoxide ion, which imparts specific chemical properties such as increased nucleophilicity and the ability to participate in aromatic substitution reactions.
- Benzyl(hexadecyl)dimethylammonium chloride is similar but lacks the phenoxide ion, making it less reactive in certain chemical reactions.
- Cetyltrimethylammonium bromide is another cationic surfactant but with a different alkyl chain length and no benzyl group, affecting its surfactant properties.
- Dodecylbenzenesulfonic acid is an anionic surfactant, contrasting with the cationic nature of this compound, leading to different applications and mechanisms of action.
特性
CAS番号 |
94159-23-6 |
|---|---|
分子式 |
C31H51NO |
分子量 |
453.7 g/mol |
IUPAC名 |
benzyl-hexadecyl-dimethylazanium;phenoxide |
InChI |
InChI=1S/C25H46N.C6H6O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;7-6-4-2-1-3-5-6/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-5,7H/q+1;/p-1 |
InChIキー |
KULWUUZTWCQHHM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


